4-bromo-1-(bromodifluoromethyl)-1H-indole
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Overview
Description
4-Bromo-1-(bromodifluoromethyl)-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom and a bromodifluoromethyl group attached to the indole ring. Indoles are significant in various fields due to their biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-(bromodifluoromethyl)-1H-indole typically involves the bromination of 1-(bromodifluoromethyl)-1H-indole. This process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired position on the indole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of catalysts and solvents can optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(bromodifluoromethyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-1-(bromodifluoromethyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring indoles.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-(bromodifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The bromine and bromodifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical processes, making the compound useful in studying enzyme functions, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: Another halogenated aromatic compound with similar reactivity.
4-Bromo-1-fluoro-2-nitrobenzene: A compound with both bromine and fluorine substituents, used in similar applications.
4-Bromo-1-(bromodifluoromethyl)-1H-imidazole: A structurally related compound with a different heterocyclic core.
Uniqueness: 4-Bromo-1-(bromodifluoromethyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
2763756-77-8 |
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Molecular Formula |
C9H5Br2F2N |
Molecular Weight |
324.9 |
Purity |
95 |
Origin of Product |
United States |
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